N-(4-fluorophenyl)-3-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-18-12-3-2-4-13(9-12)19(16,17)15-11-7-5-10(14)6-8-11/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPWRUJBZQRKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methoxybenzenesulfonyl Chloride
The preparation of N-(4-fluorophenyl)-3-methoxybenzenesulfonamide typically begins with the synthesis of 3-methoxybenzenesulfonyl chloride. This intermediate is generated via chlorosulfonation of 3-methoxybenzene (anisole) using chlorosulfonic acid under controlled conditions:
$$
\text{3-Methoxybenzene} + \text{ClSO}_3\text{H} \rightarrow \text{3-Methoxybenzenesulfonyl Chloride} + \text{HCl}
$$
The reaction is conducted at 0–5°C to minimize side reactions, with yields ranging from 60–75%. Excess chlorosulfonic acid is neutralized with ice-water, and the product is purified via recrystallization from dichloromethane or toluene.
Coupling with 4-Fluoroaniline
The sulfonyl chloride is subsequently reacted with 4-fluoroaniline in a nucleophilic substitution reaction. The protocol involves:
- Dissolving 3-methoxybenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane.
- Adding 4-fluoroaniline (1.1 equiv) and pyridine (1.5 equiv) to scavenge HCl.
- Stirring the mixture at 40–45°C for 4–6 hours.
Workup includes dilution with dilute hydrochloric acid, extraction with ethyl acetate, and silica gel chromatography to isolate the product. This method yields 68–72% of this compound as a white crystalline solid.
Key Reaction Parameters:
- Solvent: Dichloromethane or tetrahydrofuran.
- Temperature: 40–45°C optimizes reaction rate without decomposition.
- Base: Pyridine or triethylamine; pyridine offers superior HCl sequestration.
Oxidative Coupling of Sodium 3-Methoxybenzenesulfinate
Sulfinate Synthesis and Reaction Mechanism
An alternative route employs sodium 3-methoxybenzenesulfinate, prepared by reducing 3-methoxybenzenesulfonyl chloride with sodium sulfite:
$$
\text{3-Methoxybenzenesulfonyl Chloride} + \text{Na}2\text{SO}3 \rightarrow \text{Na}^+[\text{3-Methoxybenzenesulfinate}]^- + \text{NaCl} + \text{SO}_2
$$
The sulfinate salt is then oxidatively coupled with 4-fluoroaniline using iodine (I₂) as a catalyst in dimethyl sulfoxide (DMSO) at 80°C for 8–12 hours. This method avoids handling corrosive sulfonyl chlorides and achieves yields of 58–65% .
Mechanistic Insight:
Iodine facilitates the oxidation of sulfinate to a sulfonyl radical, which reacts with the amine to form the sulfonamide via a radical coupling pathway.
Comparative Analysis of Synthetic Methods
| Parameter | Sulfonyl Chloride Route | Sulfinate Oxidative Route |
|---|---|---|
| Yield | 68–72% | 58–65% |
| Reaction Time | 4–6 hours | 8–12 hours |
| Safety Considerations | Handling corrosive HCl | Mild conditions |
| Purification Complexity | Moderate | High (due to byproducts) |
| Scalability | High | Moderate |
The sulfonyl chloride method is preferred for large-scale synthesis due to higher yields and simpler purification, whereas the sulfinate route is advantageous for avoiding hazardous reagents.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP) (0.1 equiv) accelerates the sulfonyl chloride-amine reaction, achieving 80% yield in 3 hours.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.45 (t, J = 8.0 Hz, 1H, ArH), 7.32 (d, J = 7.6 Hz, 1H, ArH), 7.18 (t, J = 8.8 Hz, 2H, ArH), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃).
- ¹³C NMR: Peaks at δ 162.1 (C-F), 155.8 (SO₂N), and 56.3 (OCH₃) confirm structural integrity.
Mass Spectrometry
- ESI-MS: m/z 294.1 [M + H]⁺, consistent with the molecular formula C₁₃H₁₂FNO₃S.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different sulfonamide derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Employed in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The fluorophenyl and methoxybenzene groups may enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Metabolic Stability
Sulfonamides are often compared to amide derivatives for metabolic stability. In a study, N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide demonstrated superior resistance to hydrolysis in pig liver esterase (95% intact after 120 min) compared to N-(4-fluorophenyl)-fluoroacetanilide (20% intact), highlighting sulfonamides’ enzymatic resilience due to their robust S–N bond .
Electronic and Steric Modifications
- N-{4-[(4-Benzyl-1-piperazinyl)carbonyl]benzyl}-3-methoxybenzenesulfonamide : The addition of a piperazinyl-carbonyl group introduces steric bulk and basicity, likely enhancing CNS penetration. This contrasts with the simpler 4-fluorophenyl group in the target compound, which prioritizes metabolic stability over tissue distribution .
Data Tables
Table 1: Key Properties of Selected Sulfonamides
Research Findings and Trends
- Metabolic Stability : Sulfonamides generally outperform amides in resisting enzymatic hydrolysis, making them preferable in radiopharmaceuticals and long-acting therapeutics .
- Activity-Substituent Relationships : Methoxy groups enhance solubility and moderate lipophilicity, while fluorophenyl groups improve metabolic stability and target selectivity. Combining these with heterocycles (e.g., indole, oxazole) can tailor biological activity .
- Limitations : Direct comparative data for This compound are sparse, necessitating further studies on its specific pharmacokinetic and pharmacodynamic profiles.
Q & A
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies of sulfonamide derivatives?
- Methodology : Conduct comparative assays under standardized conditions (e.g., identical cell lines, IC50 protocols). Meta-analysis of published data can identify confounding variables (e.g., solvent effects). For in vivo studies, pharmacokinetic parameters (e.g., metabolic stability via liver microsome assays) should be cross-validated .
Q. How can computational methods like molecular docking be applied to predict the target interactions of this compound?
- Methodology : AutoDock4 or Schrödinger Suite enables flexible receptor docking, accounting for side-chain mobility in binding pockets. Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time. Electrostatic potential maps of the sulfonamide moiety guide predictions of hydrogen-bonding interactions with enzymatic active sites .
Q. What experimental approaches are used to determine the metabolic stability of this compound in preclinical studies?
- Methodology : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS/MS quantification of parent compound and metabolites. Cytochrome P450 inhibition assays identify metabolic pathways. Comparative studies with fluorinated analogs (e.g., replacing methoxy with ethoxy) reveal substituent effects on half-life .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodology : Replicate procedures with strict adherence to documented conditions (e.g., anhydrous solvents, exact stoichiometry). Variations may arise from impurities in starting materials or inadequate temperature control. Cross-check analytical data (e.g., NMR shifts) to confirm product identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
